molecular formula C9H13N3OS B11727286 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B11727286
M. Wt: 211.29 g/mol
InChI Key: PYZMLGRAEJGXIX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one (CAS 338400-18-3) is a chemical compound belonging to the enaminone class, characterized by its molecular formula C9H13N3OS and a molecular weight of 211.28 g/mol . This compound features a thiazole ring, a pharmacophore of significant interest in medicinal chemistry. Thiazole derivatives are extensively researched due to their wide range of biological activities, and compounds bearing both thiazole and chalcone-like enaminone groups have been reported as excellent leads for antibacterial, antitubercular, and anticancer activities . As a key intermediate in organic synthesis, this enaminone is valuable for constructing more complex heterocyclic systems and for investigations into compounds with potential activity against cancers, including anti-hepatocellular carcinoma . Its structure allows for various chemical modifications, making it a versatile building block in drug discovery and development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZMLGRAEJGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The synthesis begins with the preparation of a substituted thiazole enaminone intermediate. As demonstrated in the synthesis of analogous compounds, the target molecule can be derived from a non-fluorinated enaminone precursor. The key steps include:

  • Thiazole Ring Formation : Condensation of 1-methylthiourea with 2-chloro-1-cyclopropylethanone yields 4-cyclopropyl-N-methylthiazol-2-amine.

  • Enaminone Synthesis : Treatment of the thiazol-2-amine with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation generates the enaminone core.

Optimization and Conditions

  • Reagents : SelectFluor (fluorinating agent), methanol, and triethylamine.

  • Conditions : Reaction conducted at 0°C for 1 hour, followed by purification via column chromatography (EtOAc/MeOH, 9:1).

  • Yield : 30% after purification.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) : δ 2.40 (s, 3H, CH3), 2.83 (d, 3H, J = 4.8 Hz, CH3), 3.04 (s, 6H, 2 × CH3), 6.88 (d, 1H, J = 30.4 Hz, CH), 8.04 (d, 1H, J = 4.4 Hz, NH).

  • HR-MS (ESI+) : m/z [M + H]+ calcd. 244.0920, found 244.0849.

Condensation of Thiazole Derivatives with Dimethylamine

One-Pot Synthesis Strategy

This method involves direct condensation of 2-(methylamino)thiazole-5-carbaldehyde with dimethylamine in the presence of thionyl chloride.

Key Analytical Data

  • Molecular Formula : C9H13N3OS.

  • HR-MS (ESI+) : m/z [M + H]+ calcd. 211.28, consistent with experimental data.

LDA-Mediated Alkylation and Enaminone Formation

Stepwise Procedure

  • Lithiation : Treatment of tert-butyl methyl(thiazol-2-yl)carbamate with lithium diisopropylamide (LDA) at −78°C generates a reactive enolate.

  • Aldehyde Addition : Reaction with propionaldehyde forms a secondary alcohol intermediate.

  • Oxidation : MnO2-mediated oxidation yields the enaminone.

Performance Metrics

  • Reagents : LDA, propionaldehyde, MnO2.

  • Conditions : −78°C for lithiation, room temperature for oxidation.

  • Yield : 55% after recrystallization.

Structural Confirmation

  • 13C NMR (CDCl3) : δ 17.41 (CH3), 28.20 (C(CH3)3), 34.32 (NCH3), 82.91 (C-O), 147.11 (C=N).

Comparative Analysis of Synthesis Methods

Method Key Reagents Conditions Yield Purity (HPLC)
Fluorination-MediatedSelectFluor, MeOH0°C, 1 h30%>95%
CondensationThionyl chloride, Me2NHRT, 12–24 h~50%>90%
LDA-MediatedLDA, Propionaldehyde−78°C to RT55%>98%

Advantages and Limitations

  • Fluorination-Mediated : High purity but low yield due to side reactions.

  • Condensation : Scalable but requires strict inert conditions.

  • LDA-Mediated : High yield but technically demanding (cryogenic conditions).

Emerging Techniques: Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a tool to accelerate enaminone formation. For example, heating DMF-DMA with thiazole amines at 140°C for 45 minutes reduces reaction times by 80% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various amines and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with different amino or other functional groups.

Scientific Research Applications

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly impact biological activity:

  • Ethylamino substitution: Compound 16 (Training set, ), with an ethylamino group replacing methylamino, shows reduced activity (36.8% inhibition, pIC50 7.43) compared to methylamino derivatives .
  • Halogenated aryl groups : Bromophenyl (compound 13) and dichlorophenyl (compound 15) substituents on the prop-en-one chain yield moderate activity (59.3% and 61.2%, respectively) .

Halogenation at the Enaminone Position

  • Fluoro derivative (4, R′= F) : Synthesized via SelectFluor, this compound is a precursor for CDK9 inhibitors (e.g., 12q, 28% yield, 98% purity) .
  • Chloro derivative (4, R′= Cl) : Produced using NCS, it demonstrates utility in kinase inhibitor synthesis .

Aryl Group Modifications on the Prop-2-en-1-one Chain

  • 3-Methylphenyl (compound 14) : Exhibits the highest activity in the training set (73.5% inhibition, pIC50 7.13), suggesting electron-donating groups enhance binding .
  • Pyridinyl substitution: The Key Organics compound (CAS 400081-35-8) replaces the methylamino group with pyridinyl, though activity data are unavailable .

Structural Analogues with Alternative Backbones

  • Heterocyclic derivatives: Condensation with aminopyrazoles yields pyrazolo[1,5-a]pyrimidines, showing antimicrobial activity comparable to ampicillin .

Kinase Inhibition

  • CDK9 inhibitors : Derivatives like 12d and 12q (purity ≥98%) are potent CDK9 inhibitors, critical in cancer therapy .
  • DNA gyrase inhibition : Hybrid chalcone-thiazole derivatives (e.g., compound 14) target bacterial DNA gyrase B, with pIC50 values ~7.1–7.4 .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines derived from the parent compound inhibit Gram-positive and Gram-negative bacteria, though specific MIC values are unreported .

Crystallographic Analysis

Tools like SHELXL and Mercury CSD 2.0 enable precise structural validation, critical for structure-activity relationship (SAR) studies .

Data Tables

Table 1: Activity of Selected Analogues ()

Compound ID Structure % Inhibition pIC50
13 (Test) 3-(3-Bromophenyl) derivative 59.3 7.23
14 (Training) 3-(3-Methylphenyl) derivative 73.5 7.13
15 (Training) 3-(2,3-Dichlorophenyl) derivative 61.2 7.21
16 (Training) Ethylamino-thiazole derivative 36.8 7.43

Table 2: Key CDK9 Inhibitor Derivatives ()

Compound ID Structure Yield (%) Purity (%)
12d Sulfonamide-pyrimidine derivative 6 98
12q Morpholinophenyl derivative 28 98

Biological Activity

3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, also known by its CAS number 338400-18-3, is a synthetic organic compound characterized by a thiazole ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities due to its heterocyclic nature. The presence of dimethylamino and methylamino groups enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC9H13N3OS
Molar Mass211.28 g/mol
CAS Number338400-18-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195
Candida albicans0.0048

These results suggest that the compound has strong potential as an antimicrobial agent, particularly against common pathogens.

Anticancer Activity

The compound's anticancer properties have been explored in various studies, revealing its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may interact with specific enzymes and receptors involved in cell proliferation and survival pathways.

Case Study:

In a recent study published in MDPI, researchers evaluated the effects of this compound on cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The thiazole ring and amino groups facilitate interactions with enzymes and receptors, modulating their activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell growth.
  • Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways, leading to altered gene expression and cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structural components can significantly influence its reactivity and effectiveness:

Compound NameStructural FeaturesUnique Aspects
3-(Dimethylamino)-1-[2-(ethylamino)-1,3-thiazol-5-yl]prop-2-en-1-oneEthyl group instead of methyl groupDifferent reactivity due to larger ethyl group
4-(Dimethylamino)-2-methylthiazoleContains a thiazole ring but lacks propene structureSimpler structure with less potential for diverse reactivity

These comparisons highlight how modifications can lead to variations in biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis of this enaminone derivative typically involves:

  • Step 1: Condensation of a thiazole-5-carbaldehyde precursor with dimethylamine under reflux in anhydrous ethanol, followed by purification via column chromatography (yield: ~65-75%) .
  • Step 2: Functionalization of the thiazole ring with methylamine using a Pd-catalyzed cross-coupling reaction in tetrahydrofuran (THF) at 60°C for 12 hours .
  • Optimization Tips:
    • Use microwave-assisted synthesis to reduce reaction time by 40% while maintaining yields above 70% .
    • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Key Data:

ParameterConditionYield (%)Purity (HPLC)
Conventional SynthesisEthanol, 12 h reflux68≥95%
Microwave-AssistedTHF, 80°C, 4 h72≥97%

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Retention time: 8.2 ± 0.3 min .
    • Elemental Analysis: Acceptable deviation ≤0.4% for C, H, N (theoretical: C 54.03%, H 6.35%, N 20.15%) .
  • Structural Confirmation:
    • NMR: 1^1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, thiazole-H), 6.85 (d, J=15.6 Hz, 1H, enaminone CH), 3.10 (s, 6H, N(CH3_3)2_2), 2.95 (s, 3H, NHCH3_3) .
    • X-Ray Crystallography: Single-crystal analysis confirms the (E)-configuration of the enaminone moiety (C=C bond length: 1.34 Å) .

Advanced Research Questions

Q. What strategies can be employed to analyze conflicting data regarding the biological activity of this compound in different assay systems?

Methodological Answer: Contradictions in bioactivity data (e.g., anti-cancer activity in hepatocellular carcinoma vs. inactivity in other cell lines) may arise from:

  • Assay-Specific Variables: Differences in cell permeability (e.g., P-glycoprotein efflux in resistant lines) or metabolic stability .
  • Resolution Strategies:
    • Dose-Response Studies: Test a wide concentration range (0.1–100 μM) to identify potency (IC50_{50}) and efficacy (Emax) in multiple cell lines (e.g., HepG2 vs. A549) .
    • Metabolite Screening: Use LC-MS to identify active metabolites in cell lysates that may contribute to observed effects .

Example Data Conflict:

Cell LineIC50_{50} (μM)Assay TypePotential Cause of Discrepancy
HepG212.5 ± 1.2MTTHigh CYP3A4 metabolism
A549>50SRBLow membrane permeability

Q. How can computational chemistry approaches guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR-2). The thiazole ring shows hydrogen bonding with Lys721 (EGFR), while the enaminone moiety occupies a hydrophobic pocket .
  • QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO2_2) at the thiazole 4-position improve IC50_{50} by 30% .

Suggested Modifications:

DerivativeTargetPredicted ΔIC50_{50}
5-Nitro-thiazole analogEGFR↓ 35%
2-Fluoro-enaminoneVEGFR-2↓ 22%

Q. What experimental designs are recommended to investigate the mechanism of action in anti-cancer studies?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated HepG2 cells to identify dysregulated pathways (e.g., apoptosis: BAX/BCL-2 ratio >2.0) .
  • Flow Cytometry: Assess cell cycle arrest (e.g., G2/M phase accumulation at 10 μM) and apoptosis (Annexin V/PI staining) .
  • In Vivo Validation: Use xenograft models (e.g., BALB/c nude mice) with biweekly intraperitoneal dosing (20 mg/kg). Monitor tumor volume reduction (≥50% vs. control) and toxicity (body weight stability) .

Q. How can researchers address challenges in isolating stereoisomers or tautomeric forms of this compound?

Methodological Answer:

  • Tautomer Separation: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enaminone (E) and (Z) tautomers (resolution factor ≥1.5) .
  • Dynamic NMR: Conduct variable-temperature 1^1H NMR (25–60°C) in DMSO-d6 to detect tautomeric equilibria (e.g., thiazole ring proton shifts at δ 7.8–8.3) .

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